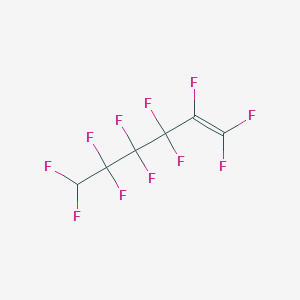

1,1,2,3,3,4,4,5,5,6,6-Undecafluorohex-1-ene

説明

The compound 1,1,2,3,3,4,4,5,5,6,6-Undecafluorohex-1-ene is a highly fluorinated olefin. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar polyfluorinated compounds. For instance, the all-cis 1,2,3,4,5,6-hexafluorocyclohexane is a related molecule that exhibits a high molecular dipole due to its facially polarized ring, which is a result of having all fluorine atoms positioned on the same face of the cyclohexane ring .

Synthesis Analysis

The synthesis of related polyfluorinated compounds involves multi-step protocols. For example, the all-cis 1,2,3,4,5,6-hexafluorocyclohexane was prepared through a 12-step synthesis, indicating the complexity involved in synthesizing such highly fluorinated structures . Although the synthesis of 1,1,2,3,3,4,4,5,5,6,6-Undecafluorohex-1-ene is not detailed, similar compounds often require intricate synthetic routes to achieve the desired stereochemistry and substitution pattern.

Molecular Structure Analysis

The molecular structure of polyfluorinated compounds is characterized by the presence of multiple C-F bonds, which can lead to unique conformations and electronic properties. The molecule mentioned in the first paper adopts a chair conformation with alternate C-F bonds aligned triaxially, creating a significant molecular dipole . This suggests that 1,1,2,3,3,4,4,5,5,6,6-Undecafluorohex-1-ene may also exhibit unique structural features due to its fluorine substituents.

Chemical Reactions Analysis

Polyfluorinated compounds can undergo various chemical reactions with nucleophiles. For instance, dodecafluorocycloheptene, a compound similar to the one , can exchange its vinylic fluorines with nucleophiles, leading to various products depending on the reagents used . This indicates that 1,1,2,3,3,4,4,5,5,6,6-Undecafluorohex-1-ene might also participate in reactions with nucleophiles, potentially leading to a range of fluorinated products.

Physical and Chemical Properties Analysis

The physical and chemical properties of polyfluorinated compounds are heavily influenced by the presence of fluorine atoms. The high electronegativity of fluorine imparts a significant dipole moment to the molecules, as seen in the all-cis hexafluorocyclohexane . Additionally, the reactivity of such compounds with nucleophiles suggests that 1,1,2,3,3,4,4,5,5,6,6-Undecafluorohex-1-ene would have interesting reactivity patterns and could serve as an intermediate in the synthesis of other fluorinated materials .

科学的研究の応用

Fluorination of Cycloheptane Derivatives

Research by Oliver, Stephens, and Tatlow (1983) explored the partial fluorination of cycloheptane. They obtained a mixture of polyfluorides, including tridecafluorocycloheptane. This compound, when treated with aqueous alkali, produced dodecafluorocycloheptene, leading to 1H-undecafluorocyclohept-1-ene. This study highlights the chemical pathway and applications in synthesizing cyclo-olefins with high fluorine content, which are relevant in developing materials with unique chemical properties (Oliver, Stephens, & Tatlow, 1983).

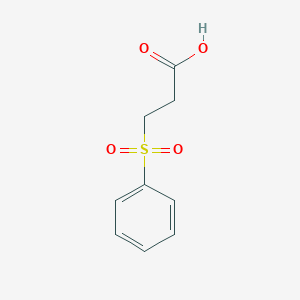

Mixing Behavior of Fluorinated Carboxylic Acids

Lehmler and Bummer (2002) investigated the mixing behavior of partially fluorinated carboxylic acids, including 1-(perfluorohexyl)undecanoic acid, at the air-water interface. Their study provides insight into the interactions and properties of fluorinated compounds when mixed with hydrocarbon acids. This research is significant for understanding the surface chemistry and potential applications in materials science (Lehmler & Bummer, 2002).

Reactions of Polyfluoro-Aromatic Compounds

Chambers, Jackson, Partington, Philpot, Fielding, Hutchinson, and Whittaker (1979) studied reactions involving fluoride ions and polyfluoro-aromatic compounds with octafluorobut-2-ene. Their findings contribute to understanding nucleophilic attack mechanisms in highly fluorinated olefins, which is crucial in synthesizing various perfluoro-2-butyl derivatives. This knowledge is valuable in the field of organofluorine chemistry (Chambers et al., 1979).

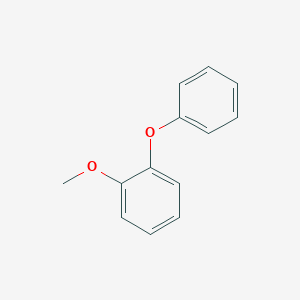

Photocycloaddition of Phenoxybutenes

AlQaradawi, Cosstick, and Gilbert (1992) conducted a study on the photochemistry of 4-phenoxybut-1-ene, revealing efficient intramolecular cycloaddition processes. This research provides valuable insights into the photochemical behavior of compounds related to undecafluorohex-1-ene, offering potential applications in developing photochromic materials and molecular switches (AlQaradawi, Cosstick, & Gilbert, 1992).

Electrolyte Additives in Lithium Ion Batteries

Kubota, Ihara, Katayama, Nakai, and Ichikawa (2012) researched 1,1-difluoro-1-alkenes as electrolyte additives in high-charge-voltage lithium-ion batteries. Their study demonstrates the potential of fluorinated alkenes, closely related to undecafluorohex-1-ene, in enhancing battery performance through solid electrolyte interphase formation (Kubota et al., 2012).

特性

IUPAC Name |

1,1,2,3,3,4,4,5,5,6,6-undecafluorohex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF11/c7-1(2(8)9)4(12,13)6(16,17)5(14,15)3(10)11/h3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWZJDVOCYVHKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=C(F)F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379850 | |

| Record name | 6H-Perfluorohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,2,3,3,4,4,5,5,6,6-Undecafluorohex-1-ene | |

CAS RN |

1767-94-8 | |

| Record name | 6H-Perfluorohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。